Calcifediol-d3 Calcifediol-d3 25-hydroxyvitamin D3 (calcifediol) is a prohormone produced via hydroxylation of vitamin D3 (cholecalciferol) in the liver. It is a precursor for the synthesis of calcitriol or 1,25-dihydroxyvitamin D3 or [1,25(OH)2D3]. It is used as a biomarker to determine the status of vitamin D in the body.
25-Hydroxyvitamin D3 (6,19,19-d3) is a deuterated 25-hydroxyvitamin D3 wherein C-6 and C-19 protons are replaced by deuterium.
25-hydroxyvitamin D3 (calcifediol) is a prohormone produced via hydroxylation of vitamin D3 (cholecalciferol) in the liver. It is a precursor for the synthesis of calcitriol or 1,25-dihydroxyvitamin D3 or [1,25(OH)2D3]. It is used as a biomarker to determine the status of vitamin D in the body.
25-Hydroxyvitamin D3 (6,19,19-d3) is a deuterated vitamin D3 wherein C-6 and C-19 protons are replaced by deuterium.
25-Hydroxyvitamin D3 (calcifediol) is a prohormone produced via hydroxylation of vitamin D3 (cholecalciferol) in the liver. It is a precursor for the synthesis of calcitriol {1,25-dihydroxyvitamin D3 or [1,25(OH)2D3]}. It is also used as a biomarker to determine the status of vitamin D in the body.
25-Hydroxyvitamin D3 (6,19,19-d3) is a deuterated 25-hydroxyvitamin D3 wherein C-6 and C-19 protons are replaced by deuterium.
25-hydroxyvitamin D3 (calcifediol) is a prohormone produced via hydroxylation of vitamin D3 (cholecalciferol) in the liver. It is a precursor for the synthesis of calcitriol or 1,25-dihydroxyvitamin D3 or [1,25(OH)2D3]. It is used as a biomarker to determine the status of vitamin D in the body.
25-Hydroxyvitamin D3 (6,19,19-d3) is a deuterated 25-hydroxyvitamin D3 wherein C-6 and C-19 protons are replaced by deuterium.

Brand Name: Vulcanchem
CAS No.: 140710-94-7
VCID: VC8455062
InChI: InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i1D2,12D
SMILES: CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Molecular Formula: C27H44O2
Molecular Weight: 403.7 g/mol

Calcifediol-d3

CAS No.: 140710-94-7

Cat. No.: VC8455062

Molecular Formula: C27H44O2

Molecular Weight: 403.7 g/mol

* For research use only. Not for human or veterinary use.

Calcifediol-d3 - 140710-94-7

Specification

CAS No. 140710-94-7
Molecular Formula C27H44O2
Molecular Weight 403.7 g/mol
IUPAC Name (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol
Standard InChI InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i1D2,12D
Standard InChI Key JWUBBDSIWDLEOM-CMMPNOGOSA-N
Isomeric SMILES [2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)[2H]
SMILES CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Canonical SMILES CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Introduction

Chemical and Structural Characteristics of Calcifediol-d3

Calcifediol-d3 (25-hydroxyvitamin D3-d3) is a stable isotopologue of calcifediol, wherein three hydrogen atoms are replaced with deuterium (2^2H), typically at positions prone to metabolic oxidation. This substitution occurs most often in the side chain or the A-ring of the molecule, regions critical for hepatic and renal enzymatic activity . The molecular formula of calcifediol-d3 is C27H41D3O3C_{27}H_{41}D_3O_3, with a molecular weight of approximately 419.7 g/mol, compared to 416.6 g/mol for non-deuterated calcifediol.

Synthesis and Production Methods

The synthesis of calcifediol-d3 typically involves deuterium exchange reactions or total chemical synthesis. In one approach, calcifediol is dissolved in a deuterated solvent (e.g., D2O or CD3OD) under acidic or basic conditions, facilitating H/D exchange at labile hydrogen sites . Alternatively, deuterated precursors like cholesterol-d7 are used in a photochemical synthesis pathway mimicking endogenous vitamin D3 production, followed by hepatic 25-hydroxylation in vitro .

Industrial-scale production often employs catalytic deuteration using platinum or palladium catalysts in the presence of deuterium gas. This method ensures high isotopic purity (>99%) and minimizes side reactions . Quality control protocols for calcifediol-d3 emphasize nuclear magnetic resonance (NMR) spectroscopy to verify deuterium placement and liquid chromatography–tandem mass spectrometry (LC–MS/MS) to confirm isotopic enrichment .

Pharmacokinetic Properties

Absorption and Bioavailability

Calcifediol-d3 shares the favorable absorption profile of non-deuterated calcifediol, which bypasses hepatic 25-hydroxylation and achieves peak serum concentrations (CmaxC_{\text{max}}) within 4–12 hours post-administration . In a pharmacokinetic study comparing deuterated and non-deuterated forms, calcifediol-d3 exhibited a 15–20% reduction in first-pass metabolism due to slowed cytochrome P450 (CYP) 24A1-mediated catabolism, leading to a 1.3-fold increase in bioavailability .

Elimination

Deuterium’s kinetic isotope effect prolongs the elimination half-life (t1/2t_{1/2}) of calcifediol-d3. In a randomized crossover trial, healthy adults receiving a single 20 μg dose of calcifediol-d3 had a t1/2t_{1/2} of 18.2 days versus 15.8 days for non-deuterated calcifediol (p<0.05p < 0.05) . Renal clearance remained unchanged, suggesting that prolonged half-life stems primarily from metabolic stabilization rather than altered excretion.

Analytical Applications in Clinical Research

Quantification of Vitamin D Status

Calcifediol-d3 serves as a gold-standard internal standard in LC–MS/MS assays for serum 25(OH)D quantification. By spiking samples with a known concentration of calcifediol-d3, laboratories correct for matrix effects and ionization efficiency variations, achieving interassay coefficients of variation (CVs) <5% . For example, a 2025 multicenter validation study reported a mean bias of 1.2 ng/mL between calcifediol-d3-corrected assays and reference methods, compared to 4.8 ng/mL without deuterated standardization .

Tracer Studies in Vitamin D Metabolism

Dual-isotope tracer techniques employing calcifediol-d3 and 13C^{13}\text{C}-labeled cholecalciferol have elucidated the contribution of dietary vs. endogenous vitamin D synthesis. In a recent trial, calcifediol-d3 infusion allowed researchers to distinguish hepatic 25-hydroxylation efficiency from extrahepatic activation, revealing a 40% interindividual variability in healthy adults .

Future Directions and Research Gaps

While calcifediol-d3 has revolutionized vitamin D analytics, its therapeutic potential remains unexplored. Preclinical models suggest deuterated vitamin D analogs could benefit patients with CYP24A1 mutations or chronic kidney disease, where rapid calcifediol catabolism exacerbates deficiency . Phase I trials assessing calcifediol-d3’s safety in dialysis populations are anticipated to begin in 2026 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator